1-(2-Phenylethenyl)-2-(propan-2-yl)benzene
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Overview
Description
1-(2-Phenylethenyl)-2-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a phenylethenyl group and a propan-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethenyl)-2-(propan-2-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-phenylethenyl chloride and propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylethenyl)-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethenyl group.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring using reagents like nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
1-(2-Phenylethenyl)-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethenyl)-2-(propan-2-yl)benzene involves its interaction with specific molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the propan-2-yl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(2-Phenylethenyl)-2-methylbenzene
- 1-(2-Phenylethenyl)-2-ethylbenzene
- 1-(2-Phenylethenyl)-2-(butan-2-yl)benzene
Comparison: 1-(2-Phenylethenyl)-2-(propan-2-yl)benzene is unique due to the presence of both a phenylethenyl group and a propan-2-yl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its analogs. The specific arrangement of these groups also influences the compound’s interactions with biological targets, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
106049-48-3 |
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Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-(2-phenylethenyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C17H18/c1-14(2)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3 |
InChI Key |
ABKRGXBSJGYCFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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